Flavokawain A

Content Navigation

Researchers often face confounding cytotoxicity when using kava chalcones in cell-based assays. Flavokawain A (CAS 37951-13-6) provides a structurally confirmed, low-hepatotoxicity tool (no significant toxicity in HepG2 cells up to 100 μM, versus Flavokawain B LD50 15.3 μM).

- Validated for p53-dependent apoptosis studies without off-target cell death.

- Activates Nrf2 at sub-toxic concentrations for clear cytoprotection analysis.

- Ideal benchmark for developing liver-safe kava-derived therapeutics.

Supplied with rigorous isomer confirmation for reproducible results.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

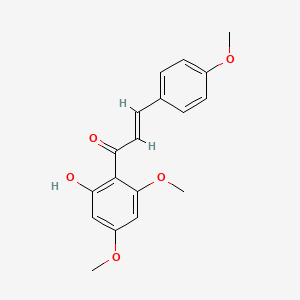

Flavokawain A is a naturally occurring chalcone and a principal bioactive constituent isolated from the kava plant (Piper methysticum). [REFS-1, REFS-2] It is structurally characterized by a 2'-hydroxy-4',6'-dimethoxychalcone backbone with a distinguishing 4-methoxy group on its B-ring. [3] This compound is investigated primarily for its anti-inflammatory and anticarcinogenic properties, where it has been shown to induce apoptosis and cell cycle arrest in various cancer models. [REFS-4, REFS-5] Its specific biological activities are highly dependent on its precise chemical structure, differentiating it from its close analogs, Flavokawain B and C.

Research Fit

References

- [1] The flavokawains: uprising medicinal chalcones. Molecules. 2013 Oct 22;18(10):12765-78.

- [2] Zi X, Simoneau AR. Flavokawain a, a novel chalcone from kava extract, induces apoptosis in bladder cancer cells by involvement of Bax protein-dependent and mitochondria-dependent apoptotic pathway and suppresses tumor growth in mice. Cancer Res. 2005 Apr 15;65(8):3479-86.

- [3] Dharmaratne, H.R.W., Nanayakkara, N.P.D., & Khan, I.A. (2002). Kavalactones from Piper methysticum, and their 13C NMR spectroscopic analyses. Phytochemistry, 59(4), 429-433.

- [4] Kwon DJ, Ju SM, Youn GS, et al. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages. Food Chem Toxicol. 2013 Aug;58:479-86.

- [5] Tang Y, Li X, Liu Z, Simoneau AR, Xie J, Zi X. Flavokawain B, a kava chalcone, induces apoptosis via up-regulation of death-receptor 5 and Bim expression in androgen receptor-negative, hormone-refractory prostate cancer cells. Int J Cancer. 2010 Oct 15;127(8):1758-68.

Substituting Flavokawain A (FKA) with its close structural analogs, Flavokawain B (FKB) or Flavokawain C (FKC), is contraindicated for achieving reproducible results. Although differing only by the substituent at the R-4 position, these compounds exhibit markedly different cytotoxic profiles. [REFS-1, REFS-2] For instance, in human hepatoma HepG2 cells, FKA showed no significant toxicity up to 100 μM, whereas FKB was highly cytotoxic with an LD50 of 15.3 μM. [REFS-1, REFS-3] This dramatic difference in cytotoxicity and safety profile underscores that FKA and its analogs are functionally distinct molecules. Procuring the specific, confirmed isomer is therefore critical for experimental validity, particularly in cell-based assays where off-target toxicity can confound results.

Substitution Risk

References

- [1] Li X, Lin Z, Liu Z, et al. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways. Toxicol Sci. 2011 Nov;124(1):206-16.

- [2] Ji T, Lin C, Zhang W, et al. The kava chalcones flavokawain A and B have differential effects on the cell cycle and apoptosis in HCT116 colon cancer cells. Food Funct. 2016 Mar;7(3):1333-41.

- [3] Pinner KD, Wales CTK, Gristock RA, et al. Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes. Pharm Biol. 2016;54(9):1503-1512.

Significantly Lower Basal Cytotoxicity Compared to Flavokawain B

In comparative cytotoxicity screening against human liver cell lines, Flavokawain A demonstrates a superior safety profile. In the immortalized nontumor human liver cell line L-02, Flavokawain A failed to induce cell death at tested concentrations, whereas Flavokawain B exhibited an LD50 value of 32 μM. [1] A similar pattern was observed in HepG2 human hepatoma cells, where Flavokawain B had an LD50 of 15.3 μM, while Flavokawain A was not toxic at concentrations up to 100 µM. [REFS-1, REFS-2]

| Evidence Dimension | Cytotoxicity (LD50) |

| Target Compound Data | No significant toxicity observed in L-02 or HepG2 cells (up to 100 µM). [REFS-1, REFS-2] |

| Comparator Or Baseline | Flavokawain B: LD50 = 32 μM (L-02 cells); LD50 = 15.3 μM (HepG2 cells). [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3196658/" target="_blank">1</a>] |

| Quantified Difference | Qualitatively distinct; Flavokawain A is non-toxic at concentrations where Flavokawain B is potently cytotoxic. |

| Conditions | In vitro cytotoxicity assays in human liver cell lines L-02 and HepG2. |

This makes Flavokawain A the required choice for studies where the specific biological effects must be decoupled from general cytotoxicity, ensuring observed outcomes are not artifacts of cell death.

Superior Cytoprotective Preconditioning Against Oxidative Stress

While both Flavokawain A and B can induce a protective antioxidant response, Flavokawain A achieves this with greater efficacy at non-toxic concentrations. Pretreatment of HepG2 cells with Flavokawain A provided more effective protection against a subsequent challenge with hydrogen peroxide than Flavokawain B. [1] Both compounds activate the Nrf2 antioxidant pathway, with Flavokawain A showing an EC50 of 14.1 μM for Nrf2 activation, a concentration at which it exhibits no cytotoxicity, unlike Flavokawain B (EC50 = 9.0 μM, but cytotoxic IC50 = 23.2 µM). [1]

| Evidence Dimension | Protection against H2O2-induced cell death |

| Target Compound Data | More effective protection. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5499256/" target="_blank">1</a>] |

| Comparator Or Baseline | Flavokawain B: Less effective protection. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5499256/" target="_blank">1</a>] |

| Quantified Difference | Qualitatively superior protective effect at non-toxic concentrations. |

| Conditions | HepG2 cells pretreated with flavokawains, followed by challenge with H2O2. |

For studying mechanisms of chemoprevention or cytoprotection, Flavokawain A allows for robust activation of protective pathways like Nrf2 without the confounding variable of direct toxicity.

Differential Mechanism of Action Dependent on p53 Status

Flavokawain A's mechanism for inducing cell cycle arrest is dependent on the p53 status of the cancer cell, a level of specificity not established for its analogs. In p53 wild-type bladder cancer cells (RT4), Flavokawain A treatment leads to a G1 arrest. [1] In contrast, in p53-mutant bladder cancer cells (like T24), it induces a G2/M arrest. [1] This differential activity provides a precise tool for investigating p53-dependent cellular pathways.

| Evidence Dimension | Cell Cycle Arrest Mechanism |

| Target Compound Data | Induces G1 arrest in p53-wild-type cells and G2/M arrest in p53-mutant cells. [<a href="https://doi.org/10.1158/1940-6207.capr-08-0165" target="_blank">1</a>] |

| Comparator Or Baseline | Flavokawain B: Primarily induces G2/M arrest and apoptosis through mechanisms like Bim upregulation, without the specific p53-status dependency reported for FKA. [<a href="https://onlinelibrary.wiley.com/doi/full/10.1002/ijc.25203" target="_blank">2</a>] |

| Quantified Difference | Functionally distinct mechanisms of action based on a critical cancer-relevant biomarker (p53 status). |

| Conditions | In vitro cell cycle analysis in human bladder cancer cell lines with differing p53 status. |

This allows for the selective targeting or study of cancer cells based on their p53 mutation status, a crucial differentiator in oncology research and a reason to select FKA over less specific analogs.

Investigating Drug Action in p53-Stratified Cancer Models

Due to its differential effects on the cell cycle based on p53 status, Flavokawain A is the specific compound to use when comparing therapeutic responses between p53 wild-type and p53-mutant cancer cell lines. [1] Its use allows researchers to probe p53-related drug resistance or sensitivity pathways without the confounding cytotoxicity of Flavokawain B.

Modeling Chemoprevention and Antioxidant Response Mechanisms

For studying the induction of cytoprotective pathways like Nrf2, Flavokawain A is a more suitable tool than Flavokawain B. Its ability to effectively activate the antioxidant response at concentrations well below its toxic threshold enables a clear analysis of protective signaling without interference from cell death pathways. [2]

Screening for Bioactives with Favorable Safety Profiles

In early-stage drug discovery or nutraceutical research focused on liver cells, Flavokawain A serves as a key exemplar of a kava chalcone with biological activity but low basal hepatotoxicity. This contrasts sharply with Flavokawain B, making FKA a critical benchmark for developing analogs with improved therapeutic windows. [3]

Application Fit Matrix

References

- [1] Tang Y, Simoneau AR, Xie J, Shah V, Zi X. Effects of the kava chalcone flavokawain A differ in bladder cancer cells with wild-type versus mutant p53. Cancer Prev Res (Phila). 2008 Nov;1(6):439-51.

- [2] Pinner KD, Wales CTK, Gristock RA, et al. Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes. Pharm Biol. 2016;54(9):1503-1512.

- [3] Li X, Lin Z, Liu Z, et al. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways. Toxicol Sci. 2011 Nov;124(1):206-16.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types